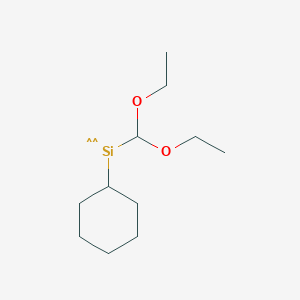

Cyclohexyldiethoxy(methyl)silane

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H22O2Si |

|---|---|

Molecular Weight |

214.38 g/mol |

InChI |

InChI=1S/C11H22O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 |

InChI Key |

RYZCGPNGORATOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyldiethoxy Methyl Silane

Established Synthetic Pathways to Alkoxysilanes

The synthesis of alkoxysilanes, the class of compounds to which cyclohexyldiethoxy(methyl)silane belongs, is primarily achieved through two well-established methods: hydrosilylation and the alcoholysis of halosilanes.

Hydrosilylation Approaches in Organosilane Synthesis

Hydrosilylation is a fundamental, atom-economical reaction in organosilane synthesis involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. nih.gov This process is a cornerstone for producing a wide array of organosilanes. nih.gov The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being the most common in industrial applications. nih.gov However, due to the high cost and environmental concerns associated with precious metals, significant research has been directed towards developing catalysts based on more earth-abundant and environmentally benign metals such as iron, cobalt, and nickel. nih.gov

Hydrosilylation reactions offer high selectivity, often yielding the anti-Markovnikov addition product. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the reaction. organic-chemistry.org For instance, nickel-based catalytic systems have demonstrated excellent performance and exclusive anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes. organic-chemistry.org

Halosilane Precursors and Alcoholysis Reactions

Another principal route to alkoxysilanes involves the use of halosilane precursors, which undergo alcoholysis. In this reaction, a halosilane, such as a chlorosilane, reacts with an alcohol to replace the halogen atom with an alkoxy group. This method is widely employed for the synthesis of various alkoxysilanes.

A relevant example is the synthesis of Cyclohexylmethyl dimethoxysilane (B13764172) (CHMMS), where an intermediate, cyclohexylmethyl dichlorosilane (B8785471) (CMCS), is first produced via hydrosilylation. researchgate.net This dichlorosilane intermediate then reacts with methanol (B129727) in a subsequent alcoholysis step to yield the final dimethoxy-substituted silane (B1218182) product. researchgate.net The reaction conditions, particularly temperature and the molar ratio of reactants, are crucial for optimizing the yield and purity of the desired alkoxysilane. researchgate.net

Specific Routes to this compound

The synthesis of this compound can be achieved through specific adaptations of the general methods described above.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of this compound. Key parameters that are typically fine-tuned include the molar ratio of reactants, reaction temperature, pressure, reaction time, and catalyst dosage. researchgate.net

For the synthesis of the precursor cyclohexylmethyl dichlorosilane (CMCS), a study found that optimal conditions included a specific molar ratio of dichloromethylsilane (B8780727) to cyclohexene (B86901), a defined temperature and pressure range, and an optimized reaction time and catalyst concentration. researchgate.net Similarly, the subsequent alcoholysis step to form the final product requires careful control of the methanol to CMCS ratio and reaction temperature in a two-stage process to achieve high yield and purity. researchgate.net

Interactive Table: Optimized Reaction Conditions for a Related Synthesis

| Parameter | Optimal Value for CMCS Synthesis | Optimal Value for CHMMS Synthesis |

|---|---|---|

| n(Dichloromethylsilane):n(Cyclohexene) | 1.12 | - |

| Reaction Temperature | 85-90°C | Ambient (Stage 1), <39°C (Stage 2) |

| Pressure | 0.7-0.8 MPa | - |

| Reaction Time | 5-6 h | - |

| Catalyst Dosage | 1.0 g per mole cyclohexene | - |

| n(Methanol):n(CMCS) | - | 1.29 (Stage 1), 4.83 (Stage 2) |

Data derived from a study on the synthesis of Cyclohexylmethyl dimethoxysilane (CHMMS), a structurally similar compound. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor influencing the efficiency and selectivity of the synthesis. While platinum complexes are traditionally used, research is ongoing to find more sustainable alternatives. nih.gov For the synthesis of cyclohexylmethyl dichlorosilane, a platinum complex of 1,3-divinyl-1,1,3,3-tetramethyl disiloxane (B77578) has been effectively used as a catalyst. researchgate.net

Recent advancements have highlighted the potential of earth-abundant metal catalysts. For instance, air- and water-stable cobalt-based catalysts have been developed for the synthesis of alkoxysilanes under mild conditions, offering a sustainable alternative to precious metal catalysts. nih.gov Nickel-based catalysts have also shown high efficiency and selectivity in hydrosilylation reactions. organic-chemistry.org The development of bifunctional catalysts is another promising area, with systems capable of catalyzing multiple reaction steps, thereby streamlining the production process. mdpi.com

Green Chemistry Principles in Organosilane Production

The principles of green chemistry are increasingly being integrated into the synthesis of organosilanes to create more sustainable and environmentally friendly processes. Key aspects include the use of atom-economical reactions, catalysis with earth-abundant metals, and the use of greener solvents.

Hydrosilylation is inherently an atom-economical reaction, as it involves the direct addition of all atoms of the reactants into the final product. nih.gov The development of catalysts based on iron, cobalt, and nickel directly addresses the need to move away from rare and toxic heavy metals. nih.gov

Furthermore, efforts are being made to conduct reactions in environmentally benign solvents or even under solvent-free conditions. google.com For example, a solvent-free, one-step synthesis of cyclohexyl methyl dimethoxy silane has been reported, which reduces waste and simplifies the purification process. google.com The use of flow chemistry is another green approach that allows for precise control over reaction conditions, often leading to higher yields and selectivity with reduced reaction times and energy consumption. sci-hub.se This methodology has been successfully applied to the synthesis of a variety of organosilanes. sci-hub.se

Solvent-Free Synthesis Approaches

The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces environmental emissions, safety hazards, and the costs associated with solvent purchase and disposal. Research has focused on developing solvent-free methods for organosilane synthesis, including for compounds structurally similar to this compound.

One of the most developed solvent-free methods is a one-step Grignard-type reaction. While specific documentation for this compound is limited, a patented process for the analogous compound, Cyclohexylmethyldimethoxysilane, provides a clear blueprint. google.com This process reacts a methyltrialkoxysilane (in this case, methyltrimethoxysilane) with a cyclohexane (B81311) halide and magnesium powder. google.com The reaction proceeds without any organic solvent, which simplifies the process, reduces waste, and makes product separation more straightforward. google.com For the synthesis of the target diethoxy compound, this method would be adapted by substituting methyltrimethoxysilane (B3422404) with methyltriethoxysilane.

The process involves charging a reactor with the methyltrialkoxysilane, magnesium powder, and a catalyst (such as iodine or an iodide) under an inert nitrogen atmosphere. google.com The mixture is heated, and the cyclohexane halide is added dropwise to control the reaction rate. After a period of reflux and subsequent cooling, the final product is isolated through filtration and rectification. google.com This approach has been shown to achieve high yields and conversion rates for the dimethoxy analogue. google.com

Table 1: Parameters for a Solvent-Free Grignard-Type Synthesis of Cycloalkyl(methyl)alkoxysilanes Note: This data is based on the patented synthesis of the analogous compound, Cyclohexylmethyldimethoxysilane. google.com

| Parameter | Value / Description |

| Reactants | Methyltrialkoxysilane, Cyclohexane Halide, Magnesium Powder |

| Molar Ratio | 1 : 1 : 1-1.5 (Silane : Halide : Mg) |

| Catalyst | Iodine, Iodide, Bromide, or Methoxyl Group Chlorination Magnesium |

| Catalyst Loading | 0.1-0.5% of methyltrialkoxysilane weight |

| Atmosphere | Inert (Nitrogen protection) |

| Process | 1. Mix silane, Mg, and catalyst. 2. Heat and stir. 3. Add cyclohexane halide slowly. 4. Reflux for 30-40 minutes. 5. Cool, filter, and rectify. |

| Yield (dimethoxy variant) | ~90% |

Hydrosilylation, another major pathway for producing such compounds, can also be adapted for solvent-free conditions, although it often involves high pressures and temperatures. This reaction typically involves the addition of a hydrosilane across the double bond of an alkene (cyclohexene in this case). researchgate.net While traditionally carried out in solvents, high-temperature gas-phase or bulk liquid-phase reactions can eliminate the need for a separate solvent medium.

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. youtube.com A higher atom economy signifies a more sustainable process with less waste generated. youtube.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

When analyzing the synthesis of this compound, the two primary routes show a significant difference in their theoretical atom economy.

Hydrosilylation Route: This method involves the direct addition of a hydrosilane, such as diethoxymethylsilane, to cyclohexene. C₆H₁₀ + HSi(CH₃)(OC₂H₅)₂ → C₆H₁₁Si(CH₃)(OC₂H₅)₂

This is an addition reaction, where all atoms from the reactants are incorporated into the single final product. Therefore, the hydrosilylation route has a theoretical atom economy of 100%, representing the ideal in waste reduction. nih.govsigmaaldrich.com

In this process, a significant portion of the reactant mass is converted into the byproduct, magnesium ethoxychloride (Mg(OC₂H₅)Cl), which is inorganic waste that must be separated and disposed of.

Calculating the atom economy for this route:

Desired Product: this compound (MW ≈ 216.4 g/mol )

Reactants: Chlorocyclohexane (MW ≈ 118.6 g/mol ) + Magnesium (MW ≈ 24.3 g/mol ) + Methyltriethoxysilane (MW ≈ 178.3 g/mol )

Total Reactant Mass: 118.6 + 24.3 + 178.3 = 321.2 g/mol

% Atom Economy: (216.4 / 321.2) x 100 ≈ 67.4%

This calculation clearly demonstrates that even with a 100% chemical yield, over 30% of the reactant mass in the Grignard synthesis becomes waste. This highlights a fundamental advantage of the hydrosilylation pathway in terms of waste reduction and resource efficiency. The choice of synthesis method therefore represents a trade-off between the high atom economy of hydrosilylation and the potentially simpler, lower-pressure conditions of the Grignard reaction.

Table 2: Comparison of Theoretical Atom Economy for Synthesis Routes

| Synthesis Route | Reaction Type | Byproducts | Theoretical Atom Economy |

| Hydrosilylation | Addition | None | 100% |

| Grignard Reaction | Substitution | Magnesium Salts (e.g., Mg(OC₂H₅)Cl) | ~67.4% |

Chemical Reactivity and Reaction Mechanisms of Cyclohexyldiethoxy Methyl Silane

Hydrolysis and Condensation Reactions of Alkoxysilanes

The fundamental transformation of alkoxysilanes into siloxane networks begins with hydrolysis, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH), followed by condensation reactions that form stable silicon-oxygen-silicon (Si-O-Si) bonds. gelest.comwikipedia.org These processes are catalyzed by either acids or bases. unm.edugelest.com

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the rapid protonation of an oxygen atom in an alkoxy group. unm.edugelest.com This step makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov The reaction is generally considered to be first-order with respect to the acid catalyst. tandfonline.com

The mechanism is often described as Sɴ1-like, involving a positively charged intermediate, potentially a five-coordinate siliconium ion. tandfonline.com The rate of acid-catalyzed hydrolysis is influenced by both electronic and steric effects of the substituents attached to the silicon atom.

Inductive Effects : Electron-donating groups, such as the cyclohexyl and methyl groups in Cyclohexyldiethoxy(methyl)silane, increase the electron density at the silicon center. This stabilizes the positively charged transition state, thereby accelerating the rate of hydrolysis in acidic media. unm.edunih.gov

Steric Effects : The rate of hydrolysis generally decreases with the increasing steric bulk of the alkoxy groups. For example, methoxy (B1213986) groups hydrolyze approximately 6 to 10 times faster than ethoxy groups. gelest.com

| Factor | Influence on Acid-Catalyzed Hydrolysis | Mechanism |

|---|---|---|

| Catalyst | Rate is typically first-order in acid concentration. tandfonline.com | Protonation of the alkoxy group enhances the electrophilicity of the silicon atom. unm.edunih.gov |

| Inductive Effects | Electron-donating substituents (e.g., alkyl groups) increase the reaction rate. unm.edu | Stabilization of the positively charged transition state. unm.edu |

| Steric Effects | Larger alkoxy groups (e.g., ethoxy vs. methoxy) decrease the reaction rate. gelest.com | Hindrance to the approach of the nucleophile (water). |

Base-Catalyzed Condensation Pathways

In basic media, the hydrolysis and condensation reactions follow a different mechanism. Under these conditions, a hydroxyl anion (OH⁻) or a deprotonated silanol (B1196071) anion (silanolate, ≡Si-O⁻) acts as the nucleophile, directly attacking the neutral silicon atom. unm.edunih.gov This pathway is generally described as a bimolecular nucleophilic substitution (Sɴ2-Si) involving a negatively charged, five-coordinate (pentavalent) silicon intermediate. nih.gov

The influence of substituents is reversed compared to acid catalysis:

Inductive Effects : Electron-donating groups like cyclohexyl and methyl increase the electron density on the silicon atom, which repels the incoming nucleophile (OH⁻ or ≡Si-O⁻). This destabilizes the negatively charged intermediate and thus retards the reaction rate. unm.edunih.gov

Steric Effects : Steric hindrance from bulky substituents around the silicon atom also slows down the reaction by impeding the approach of the nucleophile. nih.gov

Base-catalyzed conditions generally favor the formation of highly branched, colloidal particles, in contrast to the less branched, polymeric networks typically produced under acidic catalysis. unm.edu

| Factor | Influence on Base-Catalyzed Reactions | Mechanism |

|---|---|---|

| Catalyst | Rate is dependent on the concentration of the base (e.g., OH⁻). | Direct nucleophilic attack by OH⁻ or silanolate on the silicon atom. unm.edunih.gov |

| Inductive Effects | Electron-donating substituents (e.g., alkyl groups) decrease the reaction rate. unm.edunih.gov | Destabilization of the negatively charged pentavalent intermediate. nih.gov |

| Resulting Structure | Tends to produce highly branched, colloidal particles. unm.edu | The condensation rate of more substituted silanols is faster than the hydrolysis of the parent alkoxysilane. |

Role of Water Concentration and Stoichiometry

Water is a crucial reactant in the hydrolysis process, but its role is complex. The reaction order with respect to water is not straightforward and can vary significantly, ranging from 0.8 to 4.4 depending on the specific silane (B1218182), solvent, and catalyst used. nih.govingentaconnect.com

The concentration of water influences several aspects of the reaction:

Reaction Kinetics : At low concentrations, water availability can be the rate-limiting factor. However, at high concentrations, the effect can be more complex due to changes in solvent polarity and the solvation of intermediates and catalysts. ingentaconnect.com

Reaction Equilibrium : Hydrolysis is a reversible reaction. In alcoholic solutions with limited water, the reaction may reach an equilibrium where a significant number of unhydrolyzed alkoxy groups remain. bohrium.com Complete hydrolysis to form silanetriols is more likely when a large excess of water is used. bohrium.com

Condensation vs. Hydrolysis : The ratio of water to silane (stoichiometry) is a key parameter in controlling the final structure of the resulting polysiloxane. Low water-to-silane ratios in acid-catalyzed systems tend to produce weakly branched polymers, whereas high ratios in base-catalyzed systems lead to more densely packed, colloidal structures. unm.edu

Polymerization and Cross-linking Mechanisms

Following the initial hydrolysis step, the resulting silanol (Si-OH) groups are highly reactive and readily undergo condensation to form a polymeric siloxane network. gelest.com This polymerization process can proceed through two primary pathways.

Silanol-Silanol Condensation Reactions

The most direct pathway for polymerization is the condensation of two silanol groups. This reaction forms a stable siloxane (Si-O-Si) bond and releases a molecule of water. wikipedia.orgnih.gov

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

This reaction is also subject to both acid and base catalysis. The condensation of silanols is a reversible process, and the removal of water from the system can drive the reaction toward the formation of higher molecular weight polymers. gelest.comuni-saarland.de The solid-state pre-orientation of silanols in a crystal lattice can even influence the tacticity and structure of the resulting polymer. uni-saarland.de

Silanol-Alkoxysilane Condensation Reactions

An alternative condensation pathway occurs between a silanol group and an unhydrolyzed alkoxysilane group. This reaction also forms a siloxane bond but eliminates an alcohol molecule instead of water. unm.edunih.gov

≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH

Formation of Siloxane (-Si-O-Si-) Linkages

The formation of siloxane bonds from this compound is a fundamental process, typically initiated by hydrolysis. In this reaction, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming a silanol intermediate. This is a crucial step that precedes condensation. The hydrolysis reaction can be represented as follows:

C6H11(CH3)Si(OCH2CH3)2 + 2H2O → C6H11(CH3)Si(OH)2 + 2CH3CH2OH

Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation to form siloxane linkages (-Si-O-Si-). This condensation can occur between two silanol molecules or between a silanol and an unreacted ethoxy group, releasing water or ethanol (B145695), respectively. wikipedia.org

Self-Condensation of Silanols:

2 C6H11(CH3)Si(OH)2 → (HO)Si(CH3)(C6H11)-O-Si(CH3)(C6H11)(OH) + H2O

This process can continue, leading to the formation of linear or cyclic polysiloxanes. The reaction conditions, such as pH and the presence of catalysts, significantly influence the rate and extent of both hydrolysis and condensation. nih.gov Acidic or basic conditions can catalyze these reactions. nih.govinstras.com For instance, acid-catalyzed hydrolysis is often preferred for producing linear polymers, while base catalysis can lead to the formation of gels. instras.com

The structure of the resulting polysiloxane is influenced by the reaction pathway. The formation of linear polymers versus more complex, branched, or cross-linked structures depends on the functionality of the silane and the reaction conditions. researchgate.netresearchgate.net

Electron Donor and Ligand Chemistry

External Electron Donor Function in Propylene (B89431) Polymerization

This compound, often referred to as "C-donor" in the context of Ziegler-Natta catalysis, serves as a crucial external electron donor (EED) in propylene polymerization. google.commdpi.com Its primary function is to enhance the stereoselectivity of the catalyst system, leading to polypropylene (B1209903) with higher isotacticity. nih.govmdpi.com EEDs are added during the polymerization stage along with the cocatalyst, typically an organoaluminum compound. mdpi.com

The addition of an external donor like this compound can significantly influence the properties of the resulting polypropylene, including its molecular weight, molecular weight distribution, and the amount of xylene-soluble material. google.com The effectiveness of this compound as an EED has been compared with other silane donors, such as dicyclopentyldimethoxysilane (B162888) (D-donor) and aminosilanes. mdpi.com While C-donor is a widely used commercial EED, novel donors are continuously being explored to further improve catalyst performance and polymer properties. nih.gov

Mechanistic Role in Stereoselective Polymerization

The mechanistic role of this compound in promoting stereoselective polymerization is multifaceted. It is believed to interact with the active sites on the Ziegler-Natta catalyst, which are typically supported on magnesium chloride (MgCl2). mdpi.comippi.ac.ir This interaction can deactivate non-stereospecific active sites or modify existing sites to favor the formation of isotactic polypropylene.

One proposed mechanism is that the external donor competes with the internal donor (present within the catalyst solid) for coordination to the active centers. ippi.ac.ir This can lead to the removal of a portion of the internal donor from the catalyst. ippi.ac.ir The nature of the external donor and its interaction with the catalyst also affect the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. mdpi.com Studies have shown that the use of this compound can influence the number and reactivity of different types of active centers, thereby affecting the microstructure and properties of the final polymer. mdpi.com

The table below summarizes the effect of different external donors on propylene polymerization.

| External Donor | Catalyst Activity | Polymer Isotacticity | Hydrogen Response | Reference |

| This compound (C-donor) | Moderate | Good | Moderate | mdpi.com |

| Dicyclopentyldimethoxysilane (D-donor) | High | High | Lower | mdpi.com |

| Aminosilanes (e.g., Donor-Py) | Varies | Very High | High | mdpi.com |

Silicon-Carbon Bond Transformations

Cleavage and Formation Reactions Involving Cyclohexyl Moiety

The silicon-carbon bond, including the one connecting the cyclohexyl group to the silicon atom in this compound, is generally stable. However, under specific conditions, this bond can undergo cleavage. These reactions are less common than the hydrolysis of Si-O-C bonds but can occur in the presence of strong reagents or under harsh thermal conditions. Information specifically detailing the cleavage of the cyclohexyl-silicon bond in this particular compound is limited in the provided search results.

Rearrangement Processes in the Presence of Catalysts

Alkoxysilanes, including this compound, can undergo ligand redistribution or rearrangement reactions in the presence of certain catalysts. ed.ac.uk These reactions involve the exchange of alkoxy and alkyl or aryl groups on the silicon atom. While specific studies on the rearrangement of this compound were not found, general principles of alkoxysilane rearrangements are applicable.

Catalysts for such rearrangements can include metal complexes (e.g., Ir, Pd, Ru) and strong bases like sodium tert-butoxide. ed.ac.uk These reactions can lead to a mixture of different silane products. For example, a related methyldiethoxysilane has been shown to undergo ligand redistribution to form methylsilane and methyltriethoxysilane. ed.ac.uk The tendency for these rearrangements to occur depends on the specific substituents on the silicon atom and the reaction conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Cyclohexyldiethoxy(methyl)silane by providing detailed information about the hydrogen, carbon, and silicon atomic environments.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule: the methyl group attached to silicon, the two ethoxy groups, and the cyclohexyl ring. Each signal's chemical shift (δ), multiplicity, and integration value reveals its electronic environment and proximity to other protons.

The protons of the methyl group directly bonded to the silicon atom (Si-CH₃) are expected to appear as a sharp singlet in the upfield region, typically around 0.1-0.2 ppm. The ethoxy groups should present two sets of signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) around 3.7-3.8 ppm, and a triplet for the terminal methyl protons (-CH₃) at approximately 1.2 ppm. The protons on the cyclohexyl ring will produce complex multiplets in the range of 0.8-1.8 ppm due to extensive spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | 0.1 - 0.2 | Singlet | 3H |

| -O-CH₂-CH ₃ | ~1.2 | Triplet | 6H |

| Cyclohexyl Protons | 0.8 - 1.8 | Multiplet | 11H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon of the Si-CH₃ group is anticipated to be the most upfield signal, appearing below 0 ppm. The ethoxy group carbons are expected at around 58 ppm for the methylene carbon (-O-CH₂) and approximately 18 ppm for the methyl carbon (-CH₃). The cyclohexyl ring will show a set of signals between 25 and 30 ppm, with the carbon directly attached to the silicon (C1) being slightly downfield compared to the others.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si -C H₃ | -5 to 0 |

| -O-CH₂-C H₃ | ~18 |

| C yclohexyl Carbons (C2, C3, C4, C5, C6) | 25 - 30 |

| C yclohexyl Carbon (C1) | 28 - 33 |

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon atom's local environment. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the nature of the substituents attached to it. For organoalkoxysilanes, the ²⁹Si chemical shift provides insight into the degree of substitution and the electronic nature of the attached groups.

For this compound, which has a tetra-substituted (Q-type) silicon atom with one alkyl (cyclohexyl), one alkyl (methyl), and two alkoxy (ethoxy) groups, the ²⁹Si chemical shift is expected to be in the range of -5 to -25 ppm, referenced against tetramethylsilane (B1202638) (TMS). This specific range helps to confirm the successful synthesis of the target silane (B1218182) and distinguish it from other siloxane or silane species.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). Key expected correlations include the coupling between the -O-CH₂- protons and the -CH₂-CH₃ protons of the ethoxy group. It would also reveal the complex coupling network within the cyclohexyl ring, helping to trace the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). This would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the Si-CH₃ proton and carbon signals, and correlating the ethoxy methylene and methyl protons with their respective carbons.

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure. Strong bands corresponding to the C-H stretching of the cyclohexyl and methyl groups would be observed around 2850-2960 cm⁻¹. The presence of the Si-O-C linkage is confirmed by a strong, broad absorption band typically found in the 1070-1100 cm⁻¹ region. The Si-C bond would show a characteristic vibration, often in the 750-850 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| Si-O-C Stretch | 1070 - 1100 | Strong, Broad |

| C-O Stretch | 1150 - 1190 | Medium |

Table of Compounds

| Compound Name |

|---|

| This compound |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample. rsc.orgresearchgate.net By scattering monochromatic light, typically from a laser, and analyzing the frequency shifts of the scattered light, a unique spectral fingerprint of the molecule can be obtained. This technique is particularly well-suited for the analysis of silanes, including this compound, as it can elucidate the structure and bonding within the molecule. rsc.orgresearchgate.net

The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrational modes of its constituent chemical bonds. Key vibrational assignments can be made for the Si-C, Si-O, C-O, C-C, and C-H bonds within the molecule. For instance, the stretching vibrations of the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds are particularly informative. The Si-O-C symmetric and asymmetric stretching modes are also prominent features in the spectrum.

Research on similar organosilane compounds has shown that the hydrolysis and condensation reactions can be monitored in real-time using Raman spectroscopy. researchgate.net For this compound, this would involve observing changes in the intensity of the Si-O-C bands and the appearance of new bands corresponding to silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) linkages. nih.gov The formation of a silica (B1680970) network is often indicated by the appearance of bands around 202 cm⁻¹ and 490 cm⁻¹. researchgate.net

Table 1: Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~2930 | C-H stretching (cyclohexyl & ethyl) |

| ~1450 | CH₂ scissoring (cyclohexyl & ethyl) |

| ~1100 | Si-O-C asymmetric stretching |

| ~880 | Si-O-C symmetric stretching |

| ~730 | Si-C stretching |

| ~610 | O-Si-O bending |

| ~480 | Ring deformation (cyclohexyl) |

This table presents hypothetical data based on characteristic vibrational frequencies for similar organosilane molecules.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound and for characterizing any polymeric materials derived from it.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for determining the purity of volatile compounds like this compound and for identifying any volatile byproducts or impurities.

In a typical GC-MS analysis, the silane sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the sample components between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that serves as a molecular fingerprint. This allows for the unambiguous identification of this compound and any co-eluting impurities. The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra that can be used for compound identification. nist.govnist.gov

Table 2: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Identified Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 12.5 | This compound | 218.4 | 218, 203, 173, 145, 83 |

| 8.2 | Ethanol (B145695) | 46.1 | 46, 45, 31 |

| 10.1 | Hexamethyldisiloxane | 162.4 | 162, 147, 73 |

This table illustrates the type of data obtained from a GC-MS analysis, with hypothetical retention times and mass fragments for potential impurities.

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable)

When this compound is used as a monomer or a cross-linking agent in the synthesis of silicone polymers, gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a critical technique for characterizing the resulting macromolecules. wikipedia.orgyoutube.comyoutube.com GPC separates molecules based on their hydrodynamic volume in solution.

The GPC system consists of a column packed with a porous gel. youtube.comyoutube.com When a polymer solution is passed through the column, larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer path and later elution. youtube.comyoutube.com

By calibrating the column with polymer standards of known molecular weight, it is possible to determine the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample. wikipedia.orgnih.gov This information is vital for understanding the physical and mechanical properties of the polymer.

Table 3: Hypothetical GPC Data for a Polymer Synthesized with this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 95,000 g/mol |

| Polydispersity Index (PDI) | 2.11 |

| Peak Molecular Weight (Mp) | 89,000 g/mol |

This table provides an example of the molecular weight data that can be obtained from a GPC analysis of a polymer.

Computational and Theoretical Investigations of Cyclohexyldiethoxy Methyl Silane

Quantum Chemical Studies

Quantum chemical studies are based on solving approximations of the Schrödinger equation, providing precise information about the electronic distribution and energy of a molecule.

The electronic structure of a molecule is fundamental to its chemical reactivity. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of this elucidation. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For Cyclohexyldiethoxy(methyl)silane, theoretical calculations can map the electron density of these orbitals. It is expected that the HOMO would be localized primarily around the electron-rich oxygen atoms of the ethoxy groups, while the LUMO may be distributed around the silicon atom and the attached carbon atoms. These calculations help predict how the molecule will interact with other chemical species, for instance, in polymerization reactions or during its function as a coupling agent. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound

This table presents a hypothetical example of the type of data generated from a HOMO-LUMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Highest Occupied Molecular Orbital |

| LUMO | 1.15 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 11.00 | LUMO - HOMO |

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. wavefun.com

Geometry optimization is a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com For this compound, DFT calculations would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimization process starts with an initial guess of the structure and iteratively adjusts the atomic coordinates to minimize the total energy of the system. youtube.com The results would reveal the precise geometry of the cyclohexyl ring (likely a chair conformation), the orientation of the methyl and ethoxy groups around the central silicon atom, and the bond parameters for the Si-O and Si-C bonds. This optimized structure is the foundation for all other computational property predictions. researchgate.net

Table 2: Representative Predicted Geometric Parameters for this compound from a DFT Optimization

This table provides an example of typical bond lengths and angles that would be determined from a DFT geometry optimization. Actual values would be derived from specific DFT functional and basis set calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| Si-C(methyl) | 1.88 Å | |

| Si-C(cyclohexyl) | 1.90 Å | |

| Si-O | 1.65 Å | |

| O-C(ethyl) | 1.44 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| Bond Angles | ||

| C(methyl)-Si-C(cyclohexyl) | 110.5° | |

| O-Si-O | 108.0° | |

| C-Si-O | 109.5° | |

| Si-O-C(ethyl) | 123.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF): This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be important for accurate energy predictions. wavefun.com

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects as a perturbation. wikipedia.org It is often the first step beyond HF for capturing these effects and provides more accurate results for geometries and reaction energies. q-chem.comfiveable.me

Coupled Cluster (CC): Coupled Cluster methods are among the most accurate and reliable quantum chemical methods available. They are highly computationally demanding but provide benchmark results for energies and molecular properties, often referred to as the "gold standard" in computational chemistry.

For this compound, HF calculations would provide a baseline geometry and energy. MP2 calculations would offer a more refined result, accounting for the dynamic interactions between electrons, which is particularly important for flexible molecules with lone pairs on oxygen atoms. q-chem.com Coupled Cluster calculations, while expensive, could be used to obtain highly accurate single-point energies on the DFT or MP2-optimized geometries to serve as a reference benchmark. baumeiergroup.com

In computational chemistry, a basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is critical and directly impacts the accuracy and cost of the calculation.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov The notation indicates the number and type of functions used:

Split-valence sets (e.g., 6-31G): Use multiple functions for valence electrons, providing flexibility.

Polarization functions (d,p): Add functions with higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen) to describe non-spherical electron distributions, which is crucial for accurate bonding descriptions.

Diffuse functions (+ or aug-): Add spatially extended functions to better describe lone pairs, anions, and weak interactions.

A convergence study involves performing calculations with a series of increasingly larger basis sets to ensure that the calculated properties (like energy or geometry) are no longer changing significantly. This confirms that the results are independent of the basis set choice and have converged to the theoretical limit for that method. For organosilicon compounds, using a triple-zeta basis set with polarization functions (e.g., cc-pVTZ) is often necessary for achieving high accuracy. researchgate.netnih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate for electronic properties, they are computationally too expensive for simulating the motion of molecules over time. Molecular mechanics and dynamics are used for this purpose.

This compound is a flexible molecule due to the rotatable single bonds and the puckering of the cyclohexyl ring. Conformational analysis aims to identify all the stable low-energy shapes (conformers) the molecule can adopt and the energy barriers between them. studysmarter.co.uk

Molecular Mechanics (MM): This method uses a classical model of molecules, representing atoms as balls and bonds as springs (a force field). It is computationally very fast and allows for the exploration of the potential energy surface.

Molecular Dynamics (MD): MD simulations use the forces from a molecular mechanics force field to simulate the actual movement of atoms over time by solving Newton's equations of motion. researchgate.net This provides a view of how the molecule flexes, vibrates, and changes conformation at a given temperature. researchgate.net

For this compound, a conformational search would be performed to identify various low-energy structures. The cyclohexane (B81311) ring is expected to exist predominantly in the stable chair conformation, but the orientations of the methyl and two ethoxy groups relative to the ring (axial vs. equatorial for the Si-C bond) and the rotations around the Si-O and O-C bonds create numerous possible conformers. nih.govlibretexts.orgcutm.ac.in The results of this analysis are typically visualized as an energy landscape, a plot showing the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). This landscape reveals the most stable conformers (deep energy wells) and the transition pathways between them, providing a complete picture of the molecule's flexibility and structural preferences.

Force Field Development and Validation for this compound

To simulate the dynamic processes of this compound, particularly its polymerization through hydrolysis and condensation, the development of an accurate and robust force field is a critical first step. Classical molecular dynamics (MD) simulations rely on force fields to define the potential energy of a system as a function of its atomic coordinates. For reactive systems where chemical bonds are formed and broken, a reactive force field (like ReaxFF) is necessary.

The development process involves parameterizing the force field to accurately reproduce data from quantum mechanical calculations and experimental results. For this compound, this would involve defining parameters for all bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. Key parameters would govern the interactions involving the central silicon atom, its bonds to the methyl and cyclohexyl groups, and the reactive ethoxy groups (Si-O-C).

Validation is achieved by comparing the force field's predictions against known physical and chemical properties. This could include simulating the density and bulk modulus of the liquid silane (B1218182) or modeling simple reactions and comparing the outcomes to higher-level theoretical calculations. For instance, the optimization of a reactive force field for the polycondensation of alkoxysilanes has been demonstrated to be a crucial step for accurately modeling sol-gel processes. acs.org

Table 1: Representative Parameters for a Reactive Force Field for this compound (Note: This table is illustrative of the types of parameters required and does not represent a validated force field for this specific molecule.)

| Interaction Type | Parameter | Description |

| Bond | De (kcal/mol) | Dissociation energy for bonds like Si-O, Si-C, C-H, O-C. |

| r0 (Å) | Equilibrium bond length. | |

| Angle | θ0 (degrees) | Equilibrium angle for triplets like O-Si-O, C-Si-O, Si-O-C. |

| kθ | Force constant for angle bending. | |

| Torsion | Vn (kcal/mol) | Rotational energy barrier for dihedral angles like C-Si-O-C. |

| Non-Bonded | ε (kcal/mol) | Lennard-Jones well depth for van der Waals interactions. |

| σ (Å) | Lennard-Jones distance parameter. | |

| q | Partial atomic charge for electrostatic interactions. |

Reaction Mechanism Modeling

The hydrolysis and condensation of alkoxysilanes like this compound proceed through specific transition states (TS). nih.gov Quantum mechanics methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures.

For hydrolysis, the reaction typically follows a nucleophilic substitution (SN2-Si) mechanism. nih.gov In this process, a water molecule attacks the electrophilic silicon atom. This leads to a pentacoordinate silicon transition state or intermediate, which is a key structure in determining the reaction rate. acs.orgnih.gov The bulky cyclohexyl group and the methyl group attached to the silicon in this compound would exert significant steric and electronic effects on the stability and geometry of this transition state compared to smaller alkoxysilanes.

Similarly, the condensation reaction, where two silanol (B1196071) groups (Si-OH) combine to form a siloxane bond (Si-O-Si) and a water molecule, also proceeds through a well-defined transition state. nih.gov Computational characterization involves identifying this TS on the potential energy surface and confirming it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Table 2: Illustrative Geometric Parameters of a Hydrolysis Transition State (Based on general SN2-Si mechanisms for alkoxysilanes)

| Parameter | Reactant Complex (R3SiOR' + H2O) | Transition State | Product Complex (R3SiOH + R'OH) |

| Si-O(water) Distance (Å) | ~2.5 - 3.0 | ~1.8 - 2.0 | ~1.65 (in SiOH) |

| Si-O(alkoxy) Distance (Å) | ~1.65 | ~1.8 - 2.0 | ~3.0 (in R'OH) |

| O(water)-Si-O(alkoxy) Angle (°) | Variable | ~170 - 180 (approaching linear) | Variable |

Energetics and Kinetics of Key Silicon-Involving Reactions

By mapping the potential energy surface for a reaction, computational chemistry can determine the activation energies (Ea) for key steps like hydrolysis and condensation. acs.org The activation energy is the energy barrier that must be overcome for the reaction to occur and is directly related to the reaction rate constant (k) via the Arrhenius equation. Theoretical studies on silane oxidation and pyrolysis have shown the importance of accurately calculating these energy barriers to develop reliable kinetic models. ucr.edu

The kinetics of alkoxysilane polymerization are complex, with multiple consecutive and competing hydrolysis and condensation reactions. nih.gov For this compound, there would be separate rate constants for the hydrolysis of the first and second ethoxy groups. The activation energies for these steps are influenced by the electronic nature of the substituents on the silicon atom. The electron-donating character of the methyl and cyclohexyl groups can affect the electrophilicity of the silicon center and thus modulate the energy barriers. For example, studies on methyltriethoxysilane (MTES) have determined activation energies for hydrolysis under acidic conditions to be in the range of 57-98 kJ mol⁻¹. nih.gov

Table 3: Representative Activation Energies for Alkoxysilane Reactions (Data from analogous silane systems to illustrate typical values)

| Reaction | Silane | Catalyst/Medium | Activation Energy (Ea) | Reference |

| Hydrolysis | Methyltriethoxysilane (MTES) | Acidic (pH 3.1) | 57.61 kJ/mol | nih.gov |

| Hydrolysis | Tetraethoxysilane (TEOS) | Acidic (pH 3.1) | 31.52 kJ/mol | nih.gov |

| Hydrolysis | Methyltrimethoxysilane (B3422404) (MTMS) | Alkaline (in Methanol) | 50.09 kJ/mol | nih.gov |

| Condensation | Silicic Acid | Basic | ~25 kcal/mol (~105 kJ/mol) | nih.gov |

Solvent Effects in Computational Studies (e.g., PCM model)

Since hydrolysis and condensation reactions are typically carried out in a solvent (e.g., water, alcohols), it is crucial to account for solvent effects in computational models. researchgate.net The solvent can stabilize reactants, products, and especially charged or highly polar transition states, thereby altering the reaction energetics. nih.gov

One of the most common methods for including these effects is the Polarizable Continuum Model (PCM). bohrium.com In the PCM framework, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized dielectric. This approach provides a computationally efficient way to capture the bulk effects of the solvent on the reaction profile, leading to more accurate predictions of activation energies and reaction thermodynamics compared to gas-phase calculations alone.

Table 4: Illustrative Impact of PCM on Calculated Reaction Energies (Hypothetical)

| Species | Gas-Phase Energy (Hartree) | Solvated Energy (PCM, Water) (Hartree) | Solvation Energy (kcal/mol) |

| Reactants | -500.000 | -500.010 | -6.3 |

| Transition State | -499.950 | -499.975 | -15.7 |

| Products | -500.020 | -500.035 | -9.4 |

| Activation Energy | 31.4 kcal/mol | 22.0 kcal/mol | - |

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data. For organosilanes, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Density Functional Theory (DFT) is highly effective for predicting NMR chemical shifts. capes.gov.brresearchgate.net The standard approach involves first optimizing the molecule's three-dimensional geometry and then performing a subsequent calculation using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The GIAO calculation determines the isotropic magnetic shielding constants (σ) for each nucleus.

These absolute shielding constants are then converted into the more familiar chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si NMR. The accuracy of these predictions can be very high, often with an average error of only a few parts per million (ppm) for ²⁹Si, which is sufficient to distinguish between different silicon environments (e.g., monomer, dimer, cyclic structures). capes.gov.brresearchgate.net This predictive capability is invaluable for identifying intermediates and final structures in the complex reaction mixtures formed during the hydrolysis and condensation of this compound. DFT calculations have been successfully used to identify strained ring structures and cross-linking Si-Si bonds in organosilicate materials by comparing predicted and experimental ²⁹Si chemical shifts. researchgate.net

Table 5: Comparison of Experimental and DFT-Calculated ²⁹Si NMR Chemical Shifts for Representative Siloxanes (Data from literature to demonstrate typical accuracy)

| Compound | Structure Type | Experimental δ (ppm) | Calculated δ (ppm) | Error (ppm) |

| Hexamethylcyclotrisiloxane (D3) | Strained Ring | -9.2 | -10.4 | -1.2 |

| Octamethylcyclotetrasiloxane (D4) | Ring | -19.5 | -21.1 | -1.6 |

| Hexamethyldisiloxane | Linear | 7.0 | 6.5 | -0.5 |

Source: Adapted from DFT calculation results reported in literature. capes.gov.brresearchgate.net

Simulation of Vibrational Spectra

Computational approaches, particularly those based on Density Functional Theory (DFT), are widely used to model the vibrational frequencies of molecules. chemrxiv.orgresearchgate.net Methodologies like B3LYP, often paired with basis sets such as 6-311++G(d,p), have proven effective in yielding optimized molecular structures and predicting vibrational assignments for a variety of molecules, including those with complex functional groups. nih.govnih.gov For organosilanes, computational modeling provides a means to understand the influence of substituents on the silicon atom on the vibrational frequencies of the molecule. uah.eduresearchgate.net

The process of simulating vibrational spectra typically involves the following steps:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. For a molecule like this compound, this involves finding the most stable arrangement of the cyclohexyl and ethoxy groups around the central silicon atom.

Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each corresponding to a specific vibrational motion of the atoms. chemrxiv.org

Spectral Analysis: The calculated frequencies and their corresponding intensities (for both IR and Raman) are then used to generate a theoretical spectrum. These simulated spectra can be compared with experimental data, if available, to validate the computational model and to aid in the assignment of experimental vibrational bands. nih.gov

Due to the absence of specific published research on the simulated vibrational spectrum of this compound, a detailed analysis is presented based on the known characteristic vibrational frequencies for its constituent functional groups, as established in the broader literature for organosilicon compounds. The primary vibrational modes of interest would include the stretching and bending vibrations of the Si-C, Si-O, C-O, C-H (aliphatic and methyl), and the various modes of the cyclohexyl ring.

The interpretation of the vibrational spectra of organosilicon compounds is well-established, with certain regions of the spectrum being characteristic of specific bonds. For instance, the Si-CH3 deformation and Si-O-Si asymmetric stretching are well-defined in silsesquioxane materials. mdpi.com Similarly, the vibrational modes of the cyclohexyl group are known to appear in specific regions of the spectrum, although their exact position can be influenced by the silicon substituent. researchgate.net

Below is a representative table of expected vibrational frequencies for the key functional groups within this compound, based on data for analogous organosilicon compounds. It is important to note that these are approximate ranges and the actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Cyclohexyl & Ethyl) | Stretching | 2850 - 2960 |

| C-H (Methyl) | Stretching | 2900 - 2970 |

| Si-CH₃ | Deformation | 1250 - 1275 |

| Si-O-C | Asymmetric Stretching | 1070 - 1100 |

| C-O | Stretching | 1000 - 1100 |

| Si-C | Stretching | 650 - 850 |

| Cyclohexyl Ring | Ring Vibrations | 800 - 1200 |

This table is a representation of typical vibrational frequencies for the functional groups found in organosilicon compounds and is not based on direct experimental data for this compound.

The simulation of vibrational spectra not only aids in the structural elucidation of molecules like this compound but also provides a deeper understanding of the electronic effects of the substituents attached to the silicon atom. The positions of the Si-O and Si-C stretching vibrations, for example, can be sensitive to the electronegativity of the groups attached to the silicon, offering insights into the molecule's reactivity and bonding characteristics. uah.edu Further computational and experimental studies are necessary to provide a definitive vibrational analysis for this specific compound.

Applications in Materials Science and Polymer Chemistry

Role in Olefin Polymerization Catalysis

In the production of polyolefins such as polypropylene (B1209903), Ziegler-Natta catalysts are employed to control the polymer's structure. Cyclohexyldiethoxy(methyl)silane (CHMMS) serves as a crucial external electron donor (EED), a component added to the catalyst system to enhance its performance.

Stereoregular Polymerization of Propylene (B89431)

The primary function of this compound in propylene polymerization is to control the stereochemistry of the resulting polymer chain. The addition of CHMMS to a Ziegler-Natta catalyst system, which typically includes a titanium-based main catalyst and a triethylaluminum (B1256330) cocatalyst, leads to the production of highly stereoregular polypropylene. ccspublishing.org.cn This control is essential for producing polypropylene with a high degree of isotacticity, a property that imparts high crystallinity, melting point, and mechanical strength to the material.

Research has demonstrated that by using CHMMS as the external electron donor, the isotactic index of the polypropylene can be finely tuned, typically within the range of 96.5% to 98.9%. ccspublishing.org.cn The silane (B1218182) compound selectively deactivates non-stereoselective active sites on the catalyst surface, thereby promoting the formation of isotactic polymer chains. researchgate.net The interaction between the external donor and the catalyst components, including the internal donor and cocatalyst, influences the formation of specific isospecific active centers, which directly impacts the stereoselectivity of the polymerization process. mdpi.com

The effectiveness of CHMMS is often compared with other alkoxysilanes. Studies comparing it with donors like dicyclopentyl dimethoxy silane (DCPDMS) and diisobutyl dimethoxy silane (DIBDMS) show that the choice of external donor significantly affects the properties of the final polymer, including isotacticity and molecular weight distribution. ccspublishing.org.cn

Table 1: Effect of this compound on Propylene Polymerization Stereoregularity

| Catalyst System Component | Function | Resulting Polymer Property | Research Finding |

| Ziegler-Natta Catalyst | Main Catalyst | - | Provides active sites for polymerization. |

| Triethylaluminum | Activator/Cocatalyst | - | Activates the main catalyst. |

| This compound | External Electron Donor | High Stereoregularity | Selectively poisons non-stereoselective catalyst sites. |

| Polypropylene (PP) | Final Product | Adjustable Isotacticity | Isotactic index can be controlled between 96.5% and 98.9%. ccspublishing.org.cn |

Impact on Catalyst Activity and Longevity

The presence of this compound not only influences stereoregularity but also has a significant impact on the catalyst's activity and operational stability. Catalyst systems utilizing CHMMS have been shown to possess high polymerization activity. ccspublishing.org.cn The activity is dependent on various polymerization conditions, such as temperature. For instance, one study found that the highest catalyst activity was achieved at a polymerization temperature of 60°C. paint.org

Furthermore, regio-errors, such as the 2,1-misinsertion of a propylene monomer into the growing polymer chain, can lead to the formation of dormant catalyst states, thereby reducing productivity. mdpi.com The stability of the catalyst and its susceptibility to such deactivation pathways can be influenced by the entire catalyst system, including the choice of external donor. While CHMMS contributes to high initial activity, its interaction with other components and its ability to mitigate these deactivation pathways are crucial for sustained catalyst performance. The use of other additives, known as activity limiting agents (ALAs), can also be employed to retard catalyst activity at high temperatures and prevent reactor agglomeration, showcasing the intricate control needed for catalyst longevity. rsc.org

Table 2: Factors Influencing Catalyst Activity and Longevity with CHMMS

| Factor | Impact on Catalyst System | Reference |

| Polymerization Temperature | Activity generally increases with temperature up to an optimum point (e.g., 60°C), after which it may decline. | paint.org |

| Hydrogen Concentration | Can increase productivity up to a certain point by acting as a chain transfer agent, but excess can reduce activity. | paint.org |

| Pre-contact of Catalyst/Cocatalyst | Prolonged pre-contact can cause selective deactivation of less stereoselective sites, reducing overall activity but increasing polymer isotacticity. | researchgate.net |

| Regio-errors (2,1-misinsertions) | Can drive the catalyst into a dormant state, reducing overall productivity. The external donor can influence the frequency of these events. | mdpi.com |

Functionalization and Modification of Polymer Systems

While primarily known for its role in catalysis, the principles of silane chemistry allow for the functionalization and modification of polymers in various ways. These applications leverage the hydrolyzable ethoxy groups on the silane.

Grafting of this compound onto Polymer Backbones

Grafting involves attaching molecules onto a pre-existing polymer chain to modify its properties. In principle, silanes can be grafted onto polymer backbones that contain suitable reactive sites. This process can impart properties such as improved adhesion or hydrophobicity. However, specific research detailing the direct grafting of this compound onto polymer backbones was not prominently found in the reviewed literature. The more common application for this specific silane remains as a component within a polymerization catalyst system rather than as a post-polymerization modification agent.

Cross-linking of Silane-Terminated Polymers

Silane-terminated polymers are polymers that have reactive silane groups at their chain ends. These polymers can be cross-linked into a durable network through a moisture-curing process. The general mechanism involves two steps:

Hydrolysis: The alkoxysilane groups (in this case, ethoxy groups) on the polymer termini react with ambient moisture to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups then condense with each other (or with other unhydrolyzed alkoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. google.com

This process transforms a liquid or thermoplastic polymer into a solid, cross-linked material with enhanced mechanical and thermal properties. While this compound possesses two hydrolyzable ethoxy groups and theoretically could participate in or act as a crosslinking agent, detailed research findings specifying its use for cross-linking silane-terminated polymers are not widely available. The literature more commonly describes the general process using various alkoxysilanes without specifying this particular compound. paint.orggoogle.com

Development of Silane-Based Hyperbranched Polymers (HBPs)

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Silanes are of great interest as building blocks for HBPs because they can introduce inorganic siloxane moieties into the polymer structure, enhancing thermal and mechanical properties. rsc.orgnih.gov The synthesis of HBPs often involves the step-growth polymerization of monomers that have multiple reactive sites.

Organofunctional silanes are key to creating these structures. rsc.org Despite the theoretical potential for a molecule like this compound to be incorporated into such architectures, a review of the scientific literature did not yield specific examples or detailed research on its use as a monomer for the synthesis of silane-based hyperbranched polymers. Research in this area tends to focus on silanes with other types of reactive groups to facilitate the specific polymerization chemistries required for HBP formation. nwpu.edu.cn

Adhesion Promotion in Composite Materials

This compound is utilized as an adhesion promoter, or coupling agent, to improve the bond between dissimilar materials, particularly in polymer composites. These composites often consist of an organic polymer matrix and inorganic fillers or substrates. The primary function of the silane is to create a durable link at the interface of these two chemically different components. gantrade.com

Interfacial Interactions between Organic Polymers and Inorganic Substrates

The effectiveness of this compound as a coupling agent lies in its molecular structure, which allows it to form two distinct types of interfaces. The molecule possesses hydrolyzable ethoxy groups and non-reactive cyclohexyl and methyl organic groups.

At the inorganic substrate interface (e.g., glass, metal, or mineral fillers), the diethoxy groups on the silicon atom undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). This reaction firmly anchors the silane molecule to the inorganic component. nih.gov

At the organic polymer interface, the non-reactive cyclohexyl and methyl groups attached to the silicon atom provide a non-polar, organophilic surface. This organic-facing portion of the silane molecule interacts with the polymer matrix. While this compound lacks a reactive functional group to co-polymerize with the resin, its bulky cyclohexyl and methyl groups can physically entangle and interact with the polymer chains through van der Waals forces. This improves the wetting of the inorganic surface by the polymer resin and creates a region of improved compatibility, reducing interfacial stress. nih.govnih.gov

Mechanisms of Adhesion Enhancement by Organofunctional Silanes

Organofunctional silanes like this compound enhance adhesion through a combination of mechanisms at the interface between the organic polymer and the inorganic substrate.

The primary mechanisms include:

Formation of a Chemical Bridge : The most crucial mechanism is the formation of covalent bonds. As described, the silane forms siloxane bonds with the inorganic substrate. nih.gov This creates a strong, durable chemical link between the two phases, which is far more robust than simple physical adhesion.

Improved Surface Wetting : Silane treatment modifies the surface energy of the inorganic substrate, making it more compatible with the organic polymer resin. This improved wettability allows the resin to spread more effectively over the filler or reinforcement, ensuring more intimate contact and minimizing voids at the interface that can act as stress concentrators. nih.govnih.gov

Water Resistance : The hydrophobic nature of the organofunctional groups and the stable siloxane bonds at the interface help to prevent water from penetrating the bond line. This is critical for maintaining adhesion and mechanical properties over the long term, especially in humid or wet environments, as water can degrade the interface and weaken the composite. nih.gov

Ceramic Precursors and Sol-Gel Chemistry

Beyond adhesion promotion, this compound serves as a valuable precursor molecule in high-technology ceramic synthesis and the formation of advanced hybrid materials through sol-gel processes.

Pyrolytic Conversion to Silicon Carbide (SiC) and Related Ceramics

Organosilanes are widely used as precursors for producing silicon-based ceramics through pyrolysis. This process involves heating the polymer precursor to high temperatures in an inert atmosphere, causing it to decompose and convert into a ceramic material. The chemical structure of the silane precursor plays a critical role in the composition and yield of the final ceramic product. researchgate.net

When this compound is used as or part of a preceramic polymer system, its conversion to silicon carbide (SiC) or silicon oxycarbide (SiOC) follows a multi-stage thermal decomposition process.

Stages of Pyrolytic Conversion of Organosilane Precursors

| Temperature Range | Key Events | Resulting Material State |

|---|---|---|

| ~250–400 °C | Cross-linking of the precursor occurs. For alkoxysilanes, this involves hydrolysis and condensation reactions. For other organosilanes, H2 evolution can lead to the formation of Si-Si and Si-C interchain bonds. capes.gov.br | Cross-linked polymer network (gel) |

| > 420–475 °C | Homolytic bond cleavage begins, leading to free radical processes. Extensive rearrangement of the Si/C network structure occurs. researchgate.net | Amorphous preceramic solid |

| Up to 1000 °C | Cleavage of Si-C bonds and the formation of SiC₄₋ₓOₓ units. The material is primarily an amorphous silicon oxycarbide structure with some free carbon. researchgate.net | Amorphous Silicon Oxycarbide (SiOC) |

| 1200–1500 °C | The oxycarbide structure diminishes, often through carbothermal reduction processes where SiO₂ reacts with carbon. researchgate.net | Formation of amorphous or nanocrystalline Silicon Carbide (SiC), with amorphous silica (B1680970) and graphitic carbon. researchgate.net |

The presence of the cyclohexyl and methyl groups in this compound contributes carbon to the final ceramic, while the silicon and oxygen from the siloxane backbone form the Si-O-C structure. The ratio of these groups influences the final C/Si ratio and the properties of the resulting ceramic. researchgate.net

Application in Hybrid Organic-Inorganic Materials via Sol-Gel Process

The sol-gel process is a versatile method for creating hybrid materials that combine the properties of organic polymers and inorganic glasses at the nanoscale. nih.gov These materials are typically classified based on the nature of the interaction between the organic and inorganic phases.

This compound is well-suited for creating Class I hybrid materials . In these systems, the organic and inorganic components are not linked by covalent bonds but are intimately mixed, with interactions limited to weaker forces like van der Waals or hydrogen bonds. nih.gov

In a typical sol-gel process involving this silane, it would be mixed with a polymer and a solvent, along with a catalyst (acid or base) and water. The process unfolds as follows:

Hydrolysis : The two ethoxy groups (-OC₂H₅) on the silane react with water to form silanol groups (-OH).

Condensation : These silanol groups then react with each other (or with other hydrolyzed silicon alkoxides like TEOS if used as a co-precursor) to form stable siloxane (Si-O-Si) bonds.

Gelation : As the condensation process continues, a three-dimensional inorganic silica (SiO₂) network is formed throughout the solution, which traps the organic polymer within its pores, resulting in a gel.

Aging and Drying : The gel is aged and dried under controlled conditions to remove the solvent, yielding a solid hybrid material.

In this system, the this compound acts as a network-forming component. The resulting material consists of an inorganic silica network interpenetrated by the organic polymer. The non-reactive cyclohexyl and methyl groups from the silane remain as modifying groups attached to the silica network, influencing the properties of the hybrid, such as its hydrophobicity, density, and thermal stability. These hybrid materials can exhibit a unique combination of properties, such as the optical clarity and rigidity of glass with the flexibility and processability of a polymer. academax.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Silicon Carbide | SiC |

| Silicon Oxycarbide | SiOC |

| Tetraethyl Orthosilicate | TEOS |

| 3-glycidoxypropyltrimethoxysilane | GPTMS |

| Tetramethoxysilane | TMOS |

| Titanium Silicide | TiSi₂ |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Silane (B1218182) Transformations

The development of new catalytic systems is a cornerstone of advancing silane chemistry, driven by the need for more efficient, selective, and environmentally benign processes.

Non-Tin Catalysts for Silane-Terminated Polymer Curing

The use of organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), in the curing of silane-terminated polymers has come under scrutiny due to toxicity concerns. This has spurred research into alternative, non-tin catalysts. While specific studies on cyclohexyldiethoxy(methyl)silane in this context are not prominent, its structural features suggest it could be a valuable component in formulations using next-generation catalysts.

Future research would likely involve screening the reactivity of this compound with various non-tin catalysts, including those based on zinc, titanium, and bismuth. The bulky cyclohexyl group is expected to influence the hydrolysis and condensation rates, which are critical for controlling the curing process. Detailed kinetic studies would be necessary to understand how the steric and electronic effects of the cyclohexyl and methyl groups on the silicon atom affect the curing speed and the final properties of the polymer network.

| Catalyst Type | Potential for this compound | Research Focus |

| Zinc-based | High | Investigating cure speed and adhesion properties. |

| Titanium-based | High | Exploring synergy with other silanes in complex formulations. |

| Bismuth-based | Moderate | Assessing performance in moisture-cure sealant applications. |

Biocatalysis and Enzyme-Mediated Silane Reactions

Biocatalysis is an emerging field in silicon chemistry, offering the potential for highly selective transformations under mild conditions. Enzymes such as proteases and lipases have been shown to catalyze the hydrolysis and condensation of some alkoxysilanes.

Future investigations could explore the enzymatic hydrolysis of the ethoxy groups in this compound. This could lead to the development of green, bio-based routes for the synthesis of silanols and silicone oligomers. Research would need to identify suitable enzymes and optimize reaction conditions, such as pH, temperature, and solvent, to achieve efficient conversion. The chirality of the cyclohexyl group could also open avenues for stereoselective enzymatic reactions, a topic of significant fundamental interest.

Advanced Functional Materials Development

This compound can serve as a building block for a variety of advanced materials, owing to its combination of a reactive diethoxy-silyl functional group and a robust cycloaliphatic moiety.

Smart Materials Incorporating this compound Derivatives

Smart materials, which respond to external stimuli, are a key area of materials research. The incorporation of this compound into polymer or composite structures could impart desirable properties such as hydrophobicity, thermal stability, and mechanical strength.

Future work could focus on synthesizing hybrid organic-inorganic polymers where this compound is co-polymerized with stimuli-responsive organic monomers. For example, its integration into temperature-responsive polymer networks could lead to materials with tunable surface wettability. The cyclohexyl group's rigidity could also be exploited to create materials with specific mechanical responses.